molecular formula C18H23NO3 B2735625 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide CAS No. 1351616-67-5

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide

Cat. No.: B2735625
CAS No.: 1351616-67-5
M. Wt: 301.386
InChI Key: RQDCRVLZXHRWCX-UHFFFAOYSA-N
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Description

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide is a chemical compound with the molecular formula C18H23NO3 and a molecular weight of 301.386. This compound is characterized by the presence of a butoxy group, a benzamide core, and a dimethylfuran moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways The exact mechanism can vary depending on the specific application and context

Comparison with Similar Compounds

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide can be compared with other similar compounds, such as:

  • 4-butoxy-N-(2,5-dimethylphenyl)benzamide
  • 4-butoxy-N-(2,5-dimethylthiophen-3-yl)methyl)benzamide

These compounds share similar structural features but may differ in their chemical properties and applications

Properties

IUPAC Name

4-butoxy-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-4-5-10-21-17-8-6-15(7-9-17)18(20)19-12-16-11-13(2)22-14(16)3/h6-9,11H,4-5,10,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDCRVLZXHRWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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